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Compound of Interest

Compound Name: Isofezolac

Cat. No.: B1209515 Get Quote

An In-depth Technical Guide on Isofezolac
(C23H18N2O2)
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on Isofezolac. Detailed

experimental protocols from primary literature and specific data regarding its cyclooxygenase

(COX) isoform selectivity were not available in the sources accessed. The experimental

workflows provided are based on general chemical principles for related compounds and

should be considered illustrative.

Executive Summary
Isofezolac is a non-steroidal anti-inflammatory drug (NSAID) with the molecular formula

C23H18N2O2.[1][2][3][4] As a derivative of acetic acid, it belongs to the pyrazole class of

compounds.[2] Isofezolac exhibits anti-inflammatory, analgesic, and antipyretic properties.[2]

[4][5] Its mechanism of action is attributed to the inhibition of prostaglandin synthetase, also

known as cyclooxygenase (COX), which is a key enzyme in the inflammatory cascade.[1][2][5]

This guide provides a comprehensive overview of its known chemical, physical, and

pharmacological characteristics.
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Isofezolac is a complex organic molecule with a triphenyl-substituted pyrazole core structure.

Its fundamental properties are summarized below.

Property Value Citation(s)

Molecular Formula C23H18N2O2 [1][2][3][4]

IUPAC Name
2-(1,3,4-triphenyl-1H-pyrazol-

5-yl)acetic acid
[1][2][4]

Synonyms

1,3,4-Triphenylpyrazole-5-

acetic acid, LM 22102,

Sofenac

[1][2][4][6]

CAS Number 50270-33-2 [1][2][4]

Molecular Weight 354.41 g/mol [1]

Exact Mass 354.1368 Da [1]

Elemental Analysis
C: 77.95%, H: 5.12%, N:

7.90%, O: 9.03%
[1][4]

Physical Appearance Crystals (from acetonitrile) [4]

Melting Point 200 °C [4][7]

Predicted pKa 3.84 ± 0.10 [7]

Predicted Boiling Point 542.8 ± 50.0 °C [7]

Pharmacological Profile
Mechanism of Action
Like other NSAIDs, Isofezolac's therapeutic effects are derived from its ability to inhibit the

cyclooxygenase (COX) enzymes.[1][5] These enzymes are responsible for the conversion of

arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and

fever.[8][9] By blocking this pathway, Isofezolac reduces the production of PGs, thereby

alleviating inflammatory symptoms.
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The specific selectivity of Isofezolac for the two main COX isoforms, COX-1 (constitutively

expressed and involved in homeostatic functions like gastric protection) and COX-2 (inducible

at sites of inflammation), is not well-documented in available literature.[4][10] This selectivity

profile is a critical determinant of an NSAID's efficacy and side-effect profile, particularly

concerning gastrointestinal toxicity.[11]
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Figure 1: General mechanism of action for non-selective NSAIDs like Isofezolac.
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Pharmacokinetics and Toxicology
Limited pharmacokinetic data is available. Isofezolac is known to be highly protein-bound

(approximately 99%).[2] Toxicological data from animal studies are presented below.

Parameter Species Route Value Citation(s)

LD50 (Lethal

Dose, 50%)
Mouse Oral 215 mg/kg [2][4]

LD50 (Lethal

Dose, 50%)
Rat Oral 13 mg/kg [2][4]

Protein Binding
Human

(presumed)
- ~99% [2]

Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of Isofezolac are not

fully available in the public domain. The following sections outline general methodologies based

on the synthesis of related pyrazole compounds and standard analytical techniques for

NSAIDs.

Illustrative Synthesis Workflow
The synthesis of 1,3,4-triphenylpyrazole-5-acetic acid likely involves a multi-step process

starting from appropriate precursors. A plausible, though unconfirmed, pathway could involve

the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative to form the pyrazole ring,

followed by functional group manipulations to introduce the acetic acid moiety. The original

preparation is cited in patents DE 2312256 and US 3984431.[4]
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Illustrative Synthesis of a Triphenylpyrazole Acetic Acid Derivative

Start:
Diphenyl-1,3-dione
& Phenylhydrazine

Step 1: Condensation Reaction
(e.g., in Acetic Acid)

Intermediate:
Triphenylpyrazole Core

Step 2: Functionalization
(e.g., Vilsmeier-Haack Reaction)

Intermediate:
Pyrazolyl-carboxaldehyde

Step 3: Chain Elongation
(e.g., Wittig or similar reaction)

Intermediate:
Pyrazolyl-acrylonitrile or ester

Step 4: Hydrolysis

Final Product:
1,3,4-Triphenylpyrazole-5-acetic acid

(Isofezolac)

Click to download full resolution via product page

Figure 2: A logical workflow for the synthesis of a pyrazole acetic acid derivative.
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General Protocol for HPLC Analysis in Biological Fluids
While the specific method by Bannier et al. (1982) is not detailed here, a general approach for

quantifying an NSAID like Isofezolac in plasma would involve the following steps. This protocol

is illustrative and would require optimization.

Sample Preparation (Protein Precipitation & Extraction):

To 1 mL of plasma, add 2 mL of a precipitating agent (e.g., acetonitrile or methanol).

Vortex for 1 minute to precipitate proteins.

Centrifuge at >3000 x g for 10 minutes.

Transfer the supernatant to a clean tube.

Evaporate the solvent under a stream of nitrogen at 40 °C.

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

HPLC System: A standard HPLC with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1%

formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point

could be 60:40 Acetonitrile:Buffer.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength determined by the UV absorbance maximum of

Isofezolac.

Injection Volume: 10-20 µL.

Quantification:
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A calibration curve would be generated using standards of known Isofezolac
concentrations in a blank matrix (e.g., drug-free plasma).

The concentration in unknown samples is determined by comparing the peak area to the

calibration curve.

Conclusion
Isofezolac is a pyrazole-derived NSAID with established anti-inflammatory, analgesic, and

antipyretic properties stemming from its inhibition of prostaglandin synthesis. While its core

physicochemical characteristics are defined, a modern understanding of its pharmacology is

limited by the lack of publicly available data on its COX-1/COX-2 selectivity. The provided

synthesis and analytical workflows are based on general principles and serve as a guide for

further research and development efforts. Future investigations should focus on elucidating its

specific COX isoform inhibitory profile and validating robust synthesis and analytical

methodologies to fully characterize this compound for potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for
the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via
EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

2. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under
ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]

3. ics-ir.org [ics-ir.org]

4. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. medcentral.com [medcentral.com]

6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed
[pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1209515?utm_src=pdf-body
https://www.benchchem.com/product/b1209515?utm_src=pdf-body
https://www.benchchem.com/product/b1209515?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9414415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9414415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9414415/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1847524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1847524/
https://www.ics-ir.org/jics/archive/v2/2/article/pdf/JICS-2-2-Article-1.pdf
https://pubmed.ncbi.nlm.nih.gov/9035019/
https://pubmed.ncbi.nlm.nih.gov/9035019/
https://www.medcentral.com/meds/pain/which-nsaids-are-most-selective-cox-1-cox-2
https://pubmed.ncbi.nlm.nih.gov/6416064/
https://pubmed.ncbi.nlm.nih.gov/6416064/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. isofezolac | 50270-33-2 [amp.chemicalbook.com]

8. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC
[pmc.ncbi.nlm.nih.gov]

9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

10. mdpi.com [mdpi.com]

11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-
inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Isofezolac molecular formula C23H18N2O2
characteristics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209515#isofezolac-molecular-formula-c23h18n2o2-
characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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